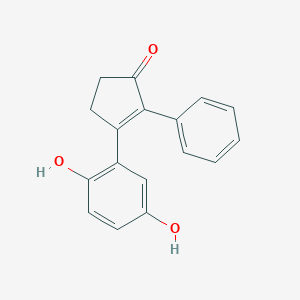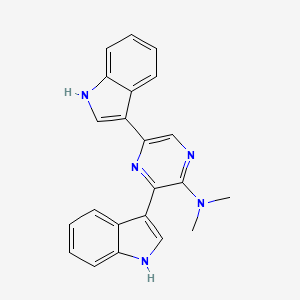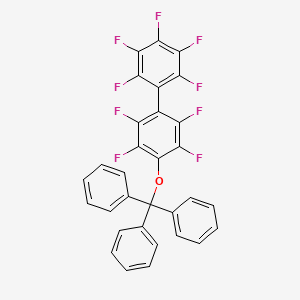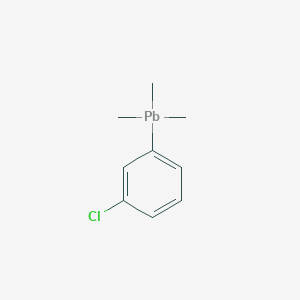
(3-Chlorophenyl)(trimethyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(trimethyl)plumbane is a chemical compound that belongs to the organolead family It consists of a lead atom bonded to a 3-chlorophenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(trimethyl)plumbane typically involves the reaction of lead-based reagents with 3-chlorophenyl derivatives. One common method is the reaction of trimethyllead chloride with 3-chlorophenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)(trimethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)(trimethyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model compound.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may include this compound.
Industry: It can be used in the development of materials with specific properties, such as lead-based semiconductors.
Mecanismo De Acción
The mechanism by which (3-Chlorophenyl)(trimethyl)plumbane exerts its effects involves interactions with various molecular targets. The lead atom can form bonds with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and redox reactions, depending on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(trimethyl)plumbane
- (2-Chlorophenyl)(trimethyl)plumbane
- (3-Fluorophenyl)(trimethyl)plumbane
Uniqueness
(3-Chlorophenyl)(trimethyl)plumbane is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
500317-00-0 |
|---|---|
Fórmula molecular |
C9H13ClPb |
Peso molecular |
364 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-trimethylplumbane |
InChI |
InChI=1S/C6H4Cl.3CH3.Pb/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3; |
Clave InChI |
APPSARNLTURXFR-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)(C)C1=CC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


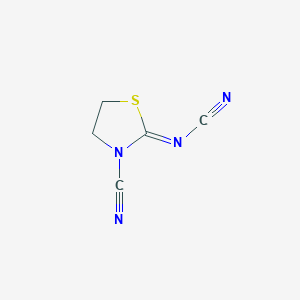

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
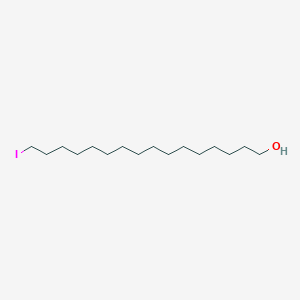
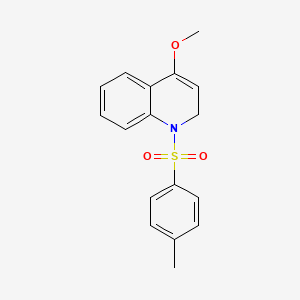
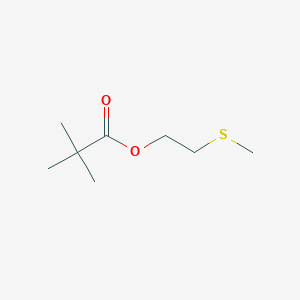
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
